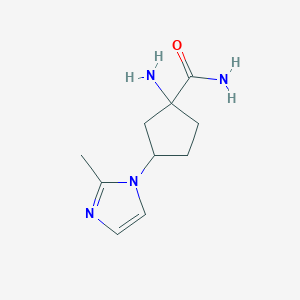
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with an amino group, a carboxamide group, and a 2-methyl-1H-imidazol-1-yl group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-yielding and scalable processes. These methods may include the use of metal catalysts, such as nickel, to facilitate the cyclization reactions . The choice of reagents and reaction conditions can be optimized to ensure high purity and yield of the desired product.
化学反応の分析
Types of Reactions
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines .
科学的研究の応用
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)-2-methyl-1H-imidazole: This compound features a similar imidazole ring but with a different substitution pattern.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another imidazole derivative with distinct chemical properties.
Uniqueness
1-Amino-3-(2-methyl-1H-imidazol-1-YL)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentane ring and the specific positioning of the amino and carboxamide groups contribute to its unique reactivity and applications .
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-13-4-5-14(7)8-2-3-10(12,6-8)9(11)15/h4-5,8H,2-3,6,12H2,1H3,(H2,11,15) |
InChIキー |
XFZMBVXMNHXSET-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2CCC(C2)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


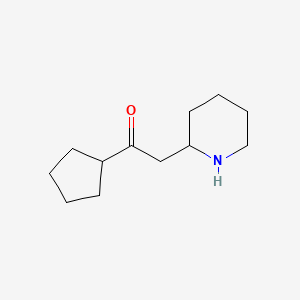

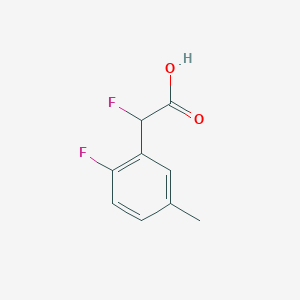
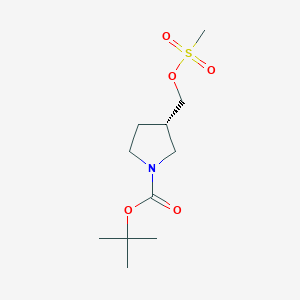
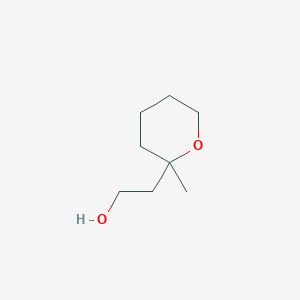
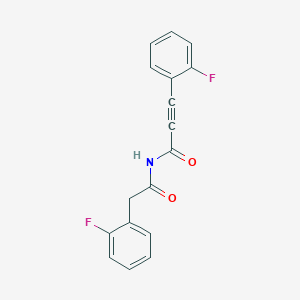
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)

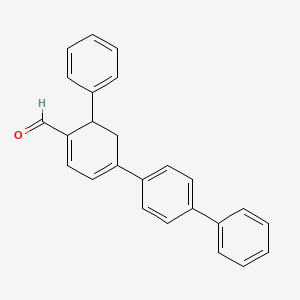
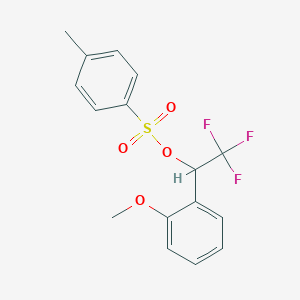
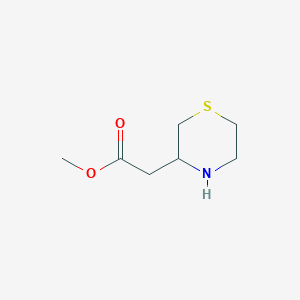
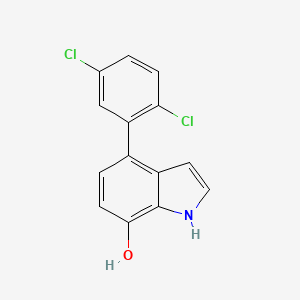
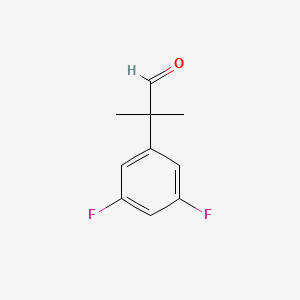
![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)
